



Application Note: High-Throughput Calcium Imaging Protocol for Human PAR3 Activation

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Compound of Interest		
Compound Name:	PAR3 (1-6) (human)	
Cat. No.:	B8088825	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

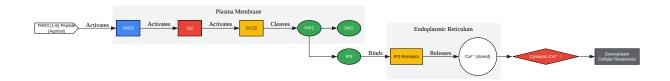
Protease-Activated Receptors (PARs) are a unique subclass of G-protein coupled receptors (GPCRs) involved in a wide array of physiological and pathological processes, including thrombosis, inflammation, and nociception.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates signaling.[2][3] Human Protease-Activated Receptor 3 (PAR3), also known as F2RL2, has been identified in various tissues, including bone marrow and human lung epithelial cells.[4] While initially considered a nonsignaling cofactor for other PARs, such as PAR1 and PAR4, emerging evidence suggests that PAR3 can signal autonomously in certain cell types, leading to downstream effects like interleukin-8 release.

Activation of Gq-coupled GPCRs, including certain PARs, classically leads to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-triphosphate (IP3). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a critical second messenger that can be precisely measured using fluorescent calcium indicators. This application note provides a detailed protocol for a highthroughput calcium imaging assay to screen for and characterize compounds that modulate human PAR3 activity, using the N-terminal peptide fragment PAR3 (1-6) as a potential agonist.



PAR3 Signaling Pathway

Upon activation, PAR3 is believed to couple primarily to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium. The key steps are outlined below.



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Caption: PAR3 Gq-mediated calcium signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed for a 96- or 384-well plate format suitable for high-throughput screening using a fluorescent plate reader like a FLIPR or FlexStation.

1. Materials and Reagents



Reagent/Material	Supplier (Example)	Purpose
Human PAR3-expressing cells	ATCC, ECACC	Host system for the assay (e.g., HEK293, CHO)
Cell Culture Medium	Gibco, Corning	DMEM or F-12 with 10% FBS, 1% Pen-Strep
Assay Plates	Corning, Greiner	96- or 384-well, black-walled, clear-bottom
PAR3 (1-6) Peptide Agonist	Tocris, Bachem	TFRGAP-NH2 or similar
Calcium Indicator Dye	Thermo Fisher, Hello Bio	Fluo-4 AM, Fluo-8 AM, or a no- wash kit
Pluronic™ F-127	Thermo Fisher	Dispersing agent for AM ester dyes
Probenecid (optional)	Sigma-Aldrich	Inhibits organic anion transporters to prevent dye extrusion
Assay Buffer	In-house preparation	Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Compound Plates	Corning, Greiner	Polypropylene plates for serial dilutions of test compounds

2. Experimental Workflow



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- 2. Agonists and antagonists of protease activated receptors (PARs) PubMed [pubmed.ncbi.nlm.nih.gov]
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